molecular formula C2HFN4O3 B13836550 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

Cat. No.: B13836550
M. Wt: 148.05 g/mol
InChI Key: HAABTKFLZBXQLX-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring substituted with a fluorine atom and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both electron-withdrawing groups (fluorine and nitro) on the triazole ring imparts unique chemical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one typically involves the nitration of a fluorinated triazole precursor. One common method includes the reaction of 2-fluoro-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is unique due to the presence of both fluorine and nitro groups on the triazole ring.

Properties

Molecular Formula

C2HFN4O3

Molecular Weight

148.05 g/mol

IUPAC Name

2-fluoro-5-nitro-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C2HFN4O3/c3-6-2(8)4-1(5-6)7(9)10/h(H,4,5,8)

InChI Key

HAABTKFLZBXQLX-UHFFFAOYSA-N

Canonical SMILES

C1(=NN(C(=O)N1)F)[N+](=O)[O-]

Origin of Product

United States

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